molecular formula C20H24N2O B1614250 2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-30-2

2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614250
CAS No.: 898788-30-2
M. Wt: 308.4 g/mol
InChI Key: XAUJYNRKNCCAII-UHFFFAOYSA-N
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Description

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O It is a derivative of benzophenone, characterized by the presence of a methyl group and a piperazinomethyl group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methylbenzoyl chloride with 3-(4-methylpiperazinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of advanced materials and as a photoinitiator in polymer chemistry

Mechanism of Action

The mechanism of action of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The piperazinomethyl group is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzophenone core can interact with various proteins, potentially inhibiting or activating specific pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone
  • 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone
  • 4-Methyl-3’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific positioning of the methyl and piperazinomethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

(2-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-6-3-4-9-19(16)20(23)18-8-5-7-17(14-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJYNRKNCCAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643407
Record name (2-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-30-2
Record name Methanone, (2-methylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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